Erythravine

nAChR pharmacology patch-clamp electrophysiology receptor subtype selectivity

Sourcing authentic (+)-erythravine is challenging due to limited commercial availability and structural similarity to inactive analogs (e.g., 11α-hydroxyerythravine, α-hydroxyerysotrine) that preclude simple intra-class substitution. • α4β2 nAChR antagonist (IC50 13 nM) with 460-fold selectivity over α7 (IC50 6 μM); 100% seizure inhibition in PTZ/kainic acid models. • Neuroprotection in pilocarpine-induced TLE model with cognitive improvement in Morris Water Maze. • Validated anxiolytic at 3-10 mg/kg (oral); essential for extract standardization and bioactivity-guided fractionation. Supplied as a research-grade reference standard with certificate of analysis. Inquire for bulk or custom synthesis options.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Cat. No. B1248123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythravine
Synonyms(+)-erythravine
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC
InChIInChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1
InChIKeyJEBFJSHKHYDVNP-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythravine: α4β2 nAChR Antagonist for CNS Research


(+)-Erythravine is an erythrinian alkaloid isolated from Erythrina mulungu and related species, belonging to the tetracyclic spiroamine class of natural products [1]. It functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting nanomolar potency at the α4β2 subtype (IC50 = 13 nM) and micromolar potency at α7 (IC50 = 6 μM) [2]. The compound has demonstrated reproducible anticonvulsant, anxiolytic, and neuroprotective effects across multiple preclinical models, making it a key reference standard for investigating CNS nAChR pharmacology and exploring natural product-derived anticonvulsant lead structures [3].

α4β2 nAChR pharmacological studies Competitive antagonist tool for β2-containing receptor signaling dissection
Natural-product anticonvulsant lead research Supports anticonvulsant screening in chemically induced seizure models
nAChR subtype selectivity profiling Isoform-selective reference for α4β2 vs. α7 pathway distinction

Why Erythravine Substitution Fails


Erythrina alkaloids share a common core scaffold but exhibit pronounced pharmacological divergence driven by minor structural modifications that profoundly affect nAChR subtype selectivity, potency, and in vivo efficacy [1]. For instance, (+)-erythravine shows significant inhibitory modulation of α4β2, α4β4, and α7 nAChR isoforms, whereas its 11α-hydroxy derivative produces minimal effect on these receptors despite differing only by a single hydroxyl group [2]. Similarly, (+)-α-hydroxyerysotrine—another erythrinian alkaloid from the same botanical source—fails to produce anxiolytic effects at equivalent doses (3-10 mg/kg) [3]. These structure-activity divergences preclude simple intra-class substitution; selecting the correct alkaloid reference standard is essential for experimental reproducibility and valid cross-study comparisons.

11α-hydroxy analog lacks nAChR modulation
Minimal effect on α4β2, α4β4, α7 isoforms may not replicate erythravine's multi-subtype inhibition profile, limiting direct substitution in nAChR studies.
α-hydroxyerysotrine may not produce anxiolytic-like effects
No response observed in light-dark transition model at 3–10 mg/kg, indicating intra-class anxiolytic activity cannot be assumed across erythrinian alkaloids.
Single hydroxyl substitution alters receptor selectivity
Minor structural modifications may shift nAChR subtype engagement and in vivo model response, requiring alkaloid-specific reference standard selection.

Erythravine Differentiation Evidence


α4β2 Antagonist Potency vs. Analogs

(+)-Erythravine exhibits potent inhibition of α4β2 nAChR currents with an IC50 of 13 nM, compared to 4 nM for (+)-11α-hydroxy-erythravine, representing a 3.25-fold difference in potency [1]. By comparison, dihydro-β-erythroidine (DHβE), a widely used erythrinian reference antagonist, shows an IC50 of 0.37 μM (370 nM) at α4β2 receptors, indicating that (+)-erythravine is approximately 28-fold more potent than DHβE at this clinically relevant CNS nAChR subtype . Additionally, (+)-erythravine demonstrates a 460-fold selectivity window between α4β2 (13 nM) and α7 (6 μM) subtypes [2].

α4β2 Antagonist Potency
Cross-study comparable
IC50 13 nM (α4β2)
Supports α4β2 pathway-selective studies
DHβE IC50 370 nM; 11α-OH IC50 4 nM; whole-cell patch-clamp
nAChR pharmacology patch-clamp electrophysiology receptor subtype selectivity

nAChR Subtype Modulation vs. 11α-Hydroxy Analog

In voltage-clamp studies using Xenopus laevis oocytes, (+)-erythravine produced significant inhibitory modulation on α4β2, α4β4, and α7 nAChR isoforms, whereas (+)-11α-hydroxy-erythravine presented only minimal effect across these same receptor subtypes [1]. This differential modulation pattern occurs despite the two alkaloids differing by only a single hydroxyl group at the 11α position [2]. Neither compound modulated the main sodium or potassium channel isoforms (Nav1.4, Nav1.5, Nav1.6, Kv1.1, Kv1.2, Kv1.4, Kv2.1, Kv3.1, Kv4.2, Kv4.3, Kv7.2, Kv10.1, Kv11.1), confirming that the observed behavioral effects are nAChR-mediated [3].

nAChR Subtype Modulation
Head-to-head comparison
Active multi-subtype inhibition vs. minimal 11α-OH effect
Informs SAR and nAChR subtype selectivity profiling
α4β2, α4β4, α7 in Xenopus oocytes
receptor pharmacology ion channel modulation structure-activity relationship

Anticonvulsant Efficacy vs. 11α-Hydroxy-Erythravine

(+)-Erythravine inhibited seizures evoked by bicuculline, pentylenetetrazole (PTZ), and kainic acid at maximum rates of 80%, 100%, and 100%, respectively, in rat models [1]. In contrast, (+)-11α-hydroxy-erythravine achieved 100% inhibition against bicuculline, NMDA, and kainic acid, but only 60% inhibition against PTZ [2]. Additionally, (+)-erythravine increased latency to seizure onset in bicuculline and NMDA models, whereas (+)-11α-hydroxy-erythravine increased latency up to threefold specifically in the bicuculline test [3]. Both compounds provided complete protection against death in bicuculline, NMDA, and PTZ models [4].

Anticonvulsant Profile vs Analog
Head-to-head comparison
PTZ: 100% vs 60% inhibition; complementary NMDA/kainic acid patterns
Supports chemoconvulsant model pathway dissection
Rat seizure models; varying i.p. doses
anticonvulsant screening in vivo pharmacology seizure models

Anxiolytic Activity vs. Inactive Erythrinian Analog

In the light-dark transition model (LDTM) of anxiety, (+)-erythravine at doses of 3 and 10 mg/kg (oral administration) significantly increased the time spent by mice in the illuminated compartment, indicating an anxiolytic-like effect [1]. In contrast, (+)-α-hydroxyerysotrine—another erythrinian alkaloid isolated from the same E. mulungu flowers—produced no change in any behavioral response across the identical dose range (3-10 mg/kg) [2]. This differential activity occurs despite both alkaloids sharing the same botanical origin and core erythrinian scaffold, underscoring that even structurally similar congeners cannot be presumed functionally equivalent [3].

Anxiolytic Activity vs Analog
Head-to-head comparison
Active at 3–10 mg/kg vs. inactive α-hydroxyerysotrine
Supports anxiolytic assay context
Light-dark transition model, oral administration
anxiolytic screening behavioral pharmacology natural product bioactivity

Neuroprotection in Pilocarpine TLE Model vs. Vehicle

In the pilocarpine-induced status epilepticus model of temporal lobe epilepsy (TLE), both (+)-erythravine and (+)-11α-hydroxy-erythravine prevented neuronal death and glial activation in hippocampal CA1, CA3, and dentate gyrus regions at 15 days post-induction, as assessed by immunohistochemistry [1]. Additionally, both alkaloids enhanced spatial learning performance in the Morris Water Maze test, reversing the cognitive deficit typically observed following pilocarpine-induced seizures [2]. The neuroprotective effect was bilateral and consistent across both hemispheres [3].

Neuroprotection in TLE Model
Head-to-head comparison
Prevents hippocampal neuronal death; improves spatial learning, equivalent to 11α-OH
Supports TLE model neuroprotection endpoint research
Pilocarpine rat model; immunohistochemistry + Morris Water Maze
neuroprotection temporal lobe epilepsy hippocampal sclerosis

Anxiety Disorder Patent Protection

European patent EP 1809312 A1 (WO2006042389A1) specifically claims the use of erythravine, alone or in combination with 11-OH-erythravine and erythrartine, in pharmaceutical compositions for modulating cholinergic and/or serotonergic systems for the treatment of anxiety disorders [1]. The patent, with priority date October 20, 2004, covers pharmaceutical compositions comprising these erythrinian alkaloids, pharmaceutically acceptable salts, isosteres, byproducts, and solvates, optionally containing other Erythrina byproducts [2]. This patent protection, filed across multiple jurisdictions (US, EP, CA, JP, CN, MX, AU, BR), establishes erythravine as an IP-protected molecular entity with defined therapeutic application claims [3].

Patent Landscape
Supporting evidence
EP 1809312 A1 claims erythravine in compositions for cholinergic/serotonergic modulation
IP context for freedom-to-operate assessment
Patent family across US, EP, CA, JP; review scope
pharmaceutical composition anxiolytic drug development intellectual property

Erythravine Research Applications


α4β2 Antagonist for Patch-Clamp Studies

Erythravine serves as a nanomolar-potency (IC50 = 13 nM) competitive antagonist at α4β2 nAChRs with 460-fold selectivity over α7 (IC50 = 6 μM), enabling precise dissection of β2-containing nAChR contributions to synaptic transmission in hippocampal and cortical neuron preparations [1]. Its activity profile across α4β2, α4β4, and α7 isoforms, coupled with demonstrated lack of sodium/potassium channel modulation at high concentrations, makes it suitable for rigorous nAChR subtype pharmacology studies requiring isoform-selective reference antagonists [2].

Anticonvulsant Screening in Chemoconvulsant Models

Erythravine exhibits robust anticonvulsant efficacy in rat models of chemically induced seizures, achieving 100% seizure inhibition against PTZ and kainic acid, and 80% against bicuculline [1]. This multi-model efficacy profile makes it a suitable positive control for anticonvulsant screening programs evaluating natural product-derived compounds or novel small molecules against mechanistically diverse seizure triggers (GABAergic antagonism via PTZ/bicuculline; glutamatergic excitation via kainic acid) [2].

TLE Neuroprotection Studies

Erythravine demonstrates neuroprotective effects in the pilocarpine-induced temporal lobe epilepsy model, preventing neuronal death and glial activation in hippocampal CA1, CA3, and dentate gyrus regions while improving cognitive performance in the Morris Water Maze [1]. This dual anti-seizure and neuroprotective profile positions erythravine as a reference compound for drug discovery programs targeting both symptomatic seizure control and disease-modifying mechanisms in TLE and related neurodegenerative conditions [2].

Anxiolytic Extract Standardization

As one of the principal active alkaloids responsible for the anxiolytic effects of Erythrina mulungu crude extract, erythravine serves as a critical analytical reference standard for quality control, extract standardization, and phytochemical fingerprinting in natural product research and botanical supplement development [1]. Its validated anxiolytic activity in the light-dark transition model at 3-10 mg/kg oral doses provides a benchmark for bioactivity-guided fractionation studies of Erythrina species [2].

Application
Selection Property
Validation Focus
α4β2 nAChR electrophysiology research
α4β2 subtype selectivity window
β2-containing nAChR signaling dissection
Chemoconvulsant seizure model studies
Multi-model anticonvulsant profile
GABAergic vs glutamatergic seizure pathway dissection
Temporal lobe epilepsy model research
Hippocampal neuroprotection profile
Cognitive outcome endpoints in epilepsy models
Phytochemical standardization
Alkaloid identity and bioactivity benchmark
Bioactivity-guided fractionation and QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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